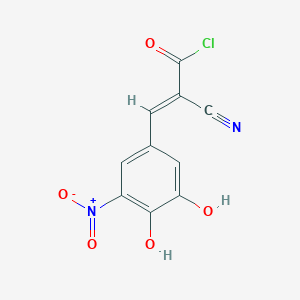
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride is an organic compound characterized by its unique structure, which includes a cyano group, a dihydroxy-nitrophenyl group, and an acryloyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
Formation of the Acryloyl Intermediate: The aldehyde is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylonitrile.
Chlorination: The final step involves the chlorination of the acryloyl intermediate using thionyl chloride (SOCl₂) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acryloyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The dihydroxy-nitrophenyl group can undergo redox reactions, leading to the formation of quinones and other oxidized products.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Quinones: Resulting from oxidation of the dihydroxy-nitrophenyl group.
Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive nature.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride involves its reactive functional groups:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, leading to covalent modifications.
Pathways Involved: It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, its redox-active dihydroxy-nitrophenyl group can participate in electron transfer reactions, affecting cellular redox balance.
Comparison with Similar Compounds
Ethyl (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate: Similar structure but with an ester group instead of a chloride.
(E)-2-cyano-3-(3,4-dihydroxyphenyl)acryloyl chloride: Lacks the nitro group, affecting its reactivity and applications.
(E)-2-cyano-3-(3,4-dihydroxy-5-methylphenyl)acryloyl chloride: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness: (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acryloyl chloride is unique due to the presence of both the cyano and nitro groups, which confer distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H5ClN2O5 |
|---|---|
Molecular Weight |
268.61 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H5ClN2O5/c11-10(16)6(4-12)1-5-2-7(13(17)18)9(15)8(14)3-5/h1-3,14-15H/b6-1+ |
InChI Key |
BGQFUNSSOQVJFL-LZCJLJQNSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)Cl |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






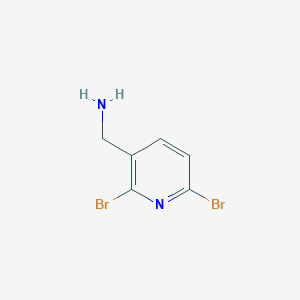
![[2-(Thiophen-2-yl)quinolin-6-yl]acetic acid](/img/structure/B11849149.png)
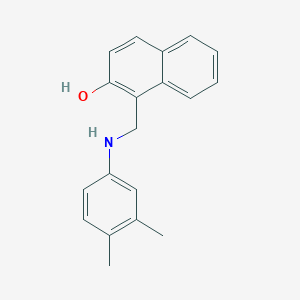
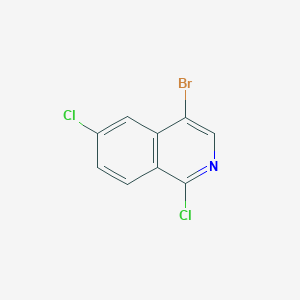
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)

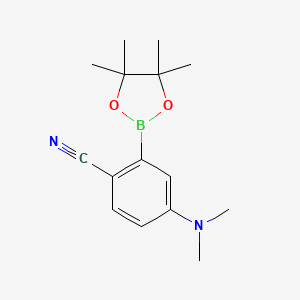


![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
